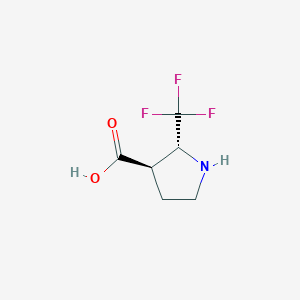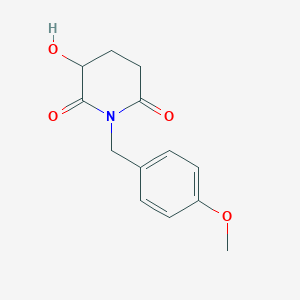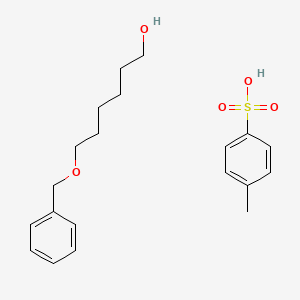
(2Z)-7-amino-8-(2,4-dihydroxyphenyl)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-10H-phenoxazin-3-one;(2Z)-8-(2,4-dihydroxyphenyl)-7-hydroxy-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-10H-phenoxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Lacmoid would typically involve large-scale organic synthesis processes. These processes would include the use of reactors, purification systems, and quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Lacmoid can undergo various chemical reactions, including:
Oxidation: Lacmoid can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the structure of Lacmoid, potentially altering its dyeing properties.
Substitution: Lacmoid can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving Lacmoid include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of Lacmoid depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of Lacmoid, while reduction may produce reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Lacmoid has several scientific research applications, including:
Chemistry: Used as a dye in various chemical experiments and analyses.
Biology: Employed for staining pollen tubes, aiding in the study of plant reproduction.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Wirkmechanismus
The mechanism of action of Lacmoid involves its interaction with biological tissues and chemical substances. As a dye, Lacmoid binds to specific molecules, allowing for visualization under a microscope. The molecular targets and pathways involved in its staining properties are related to its chemical structure and affinity for certain biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Lacmoid include other dyes used for staining purposes, such as:
- Methylene Blue
- Crystal Violet
- Safranin
Uniqueness
Lacmoid is unique due to its specific staining properties and molecular structure. Its ability to stain pollen tubes makes it particularly valuable in botanical research, distinguishing it from other dyes that may not have the same specificity.
Eigenschaften
IUPAC Name |
(2Z)-7-amino-8-(2,4-dihydroxyphenyl)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-10H-phenoxazin-3-one;(2Z)-8-(2,4-dihydroxyphenyl)-7-hydroxy-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-10H-phenoxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O6.C24H15NO7/c25-17-9-23-18(7-15(17)13-3-1-11(27)5-20(13)29)26-19-8-16(22(31)10-24(19)32-23)14-4-2-12(28)6-21(14)30;26-11-1-3-13(19(28)5-11)15-7-17-23(9-21(15)30)32-24-10-22(31)16(8-18(24)25-17)14-4-2-12(27)6-20(14)29/h1-10,26-27,29-30H,25H2;1-10,25-26,28-30H/b2*16-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYZLQCKWSFLEP-OGGHKLHISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=CC3=C(C=C2N)OC4=CC(=O)C(=C5C=CC(=O)C=C5O)C=C4N3.C1=CC(=C(C=C1O)O)C2=CC3=C(C=C2O)OC4=CC(=O)C(=C5C=CC(=O)C=C5O)C=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)C2=CC3=C(C=C2N)OC4=CC(=O)/C(=C\5/C=CC(=O)C=C5O)/C=C4N3.C1=CC(=C(C=C1O)O)C2=CC3=C(C=C2O)OC4=CC(=O)/C(=C\5/C=CC(=O)C=C5O)/C=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H31N3O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
857.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-O-tert-butyl 1-O-methyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate](/img/structure/B8191441.png)




![1-Hydroxy-6-aza-spiro[3.4]octan-7-one](/img/structure/B8191476.png)
![1,1-Dimethylethyl 3-oxospiro[benzofuran-2(3H),4'-piperidine]-1'-carboxylate](/img/structure/B8191498.png)

![1-Piperidinecarboxylic acid, 4-[3-(methoxycarbonyl)phenoxy]-, 1,1-dimethylethyl ester](/img/structure/B8191503.png)





